Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate serves as a key precursor in the synthesis of various heterocyclic scaffolds, which are of paramount importance in medicinal and pharmaceutical industries. These scaffolds, such as the 5H-pyrano[2,3-d]pyrimidine core, have garnered attention due to their broad synthetic applications and bioavailability. The development of these scaffolds often involves the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate one-pot multicomponent reactions. This approach enables the synthesis of structurally diverse and biologically active compounds, highlighting the compound's utility in advancing pharmaceutical research and drug development (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Applications
Compounds derived from this compound have also been explored for their potential as optical sensors and in various biological applications. Pyrimidine derivatives, in particular, are recognized for their ability to act as exquisite sensing materials due to their competence in forming coordination as well as hydrogen bonds, making them suitable for use as sensing probes. These derivatives have not only been utilized in the development of optical sensors but also have a range of biological and medicinal applications, underlining their versatility and potential in scientific research (Jindal & Kaur, 2021).
Catalysis and Drug Development
This compound is instrumental in the field of catalysis and drug development, particularly through its involvement in the creation of heterocyclic N-oxide molecules. These molecules, including derivatives from pyridine and indazole, play a crucial role in organic synthesis, asymmetric catalysis, and medicinal chemistry. The versatility of heterocyclic N-oxide derivatives is evident in their applications, ranging from metal complex formation to serving as catalysts and in developing pharmacologically active compounds with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Safety and Hazards
Future Directions
The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models . The primary targets of this compound are the ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-neuroinflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647982 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-36-5 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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